molecular formula C6H9ClN2S2 B6243477 5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride CAS No. 1621363-56-1

5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride

Cat. No.: B6243477
CAS No.: 1621363-56-1
M. Wt: 208.7 g/mol
InChI Key: BCWPEPLUHHZPDG-UHFFFAOYSA-N
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Description

5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group and a carboximidamide group attached to the thiophene ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol (e.g., methylthiol) reacts with a suitable leaving group on the thiophene ring.

    Formation of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of a carboxylic acid derivative (e.g., an ester or acid chloride) with an amine, followed by conversion to the amidine using reagents like ammonium chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines, reduced amidines

    Substitution: Various substituted thiophenes

Scientific Research Applications

5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as protein synthesis or cell wall formation.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the mitochondrial pathway or death receptor pathway.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfanyl)thiophene-2-carboxylic acid
  • 5-(methylsulfanyl)thiophene-2-carbaldehyde
  • 5-(methylsulfanyl)thiophene-2-carbothioamide

Uniqueness

5-(methylsulfanyl)thiophene-2-carboximidamide hydrochloride is unique due to the presence of both the methylsulfanyl and carboximidamide groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

1621363-56-1

Molecular Formula

C6H9ClN2S2

Molecular Weight

208.7 g/mol

IUPAC Name

5-methylsulfanylthiophene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N2S2.ClH/c1-9-5-3-2-4(10-5)6(7)8;/h2-3H,1H3,(H3,7,8);1H

InChI Key

BCWPEPLUHHZPDG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(S1)C(=N)N.Cl

Purity

95

Origin of Product

United States

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